molecular formula C13H16N2O B14611965 7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one CAS No. 57980-11-7

7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B14611965
CAS No.: 57980-11-7
M. Wt: 216.28 g/mol
InChI Key: MOTSWJLBAODOIV-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one: is a quinoline derivative known for its unique chemical structure and properties This compound features a dimethylamino group at the 7th position and two methyl groups at the 1st and 4th positions of the quinoline ring, along with a ketone group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Methylation: The methyl groups at the 1st and 4th positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one varies depending on its application:

    Anti-Cancer: It may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

    Anti-Microbial: It can disrupt microbial cell membranes or interfere with essential microbial enzymes.

    Anti-Inflammatory: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure but lacking the dimethylamino and methyl groups.

    Chloroquine: A well-known anti-malarial drug with a similar quinoline core.

    Quinolin-2(1H)-one: A simpler derivative with only the ketone group at the 2nd position.

Uniqueness

7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

57980-11-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

7-(dimethylamino)-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C13H16N2O/c1-9-7-13(16)15(4)12-8-10(14(2)3)5-6-11(9)12/h5-8H,1-4H3

InChI Key

MOTSWJLBAODOIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N(C)C)C

Origin of Product

United States

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